molecular formula C22H28N2O6S B12417093 Alimemazine hemitartrate-d6 (L-Tartrate)

Alimemazine hemitartrate-d6 (L-Tartrate)

Cat. No.: B12417093
M. Wt: 454.6 g/mol
InChI Key: ZEEPCWVFSHMOPI-DDFMCFHUSA-N
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Description

Alimemazine hemitartrate-d6 (L-Tartrate) is a deuterated form of Alimemazine hemitartrate, a phenothiazine derivative. This compound is commonly used as an antipruritic agent, which means it helps to relieve itching. It is also known for its antihistamine properties, making it effective in treating allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alimemazine hemitartrate-d6 (L-Tartrate) involves the deuteration of Alimemazine hemitartrate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of Alimemazine with deuterated reagents under controlled conditions to achieve the desired deuterated product .

Industrial Production Methods

Industrial production of Alimemazine hemitartrate-d6 (L-Tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Alimemazine hemitartrate-d6 (L-Tartrate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alimemazine hemitartrate-d6 (L-Tartrate) can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced amines .

Scientific Research Applications

Alimemazine hemitartrate-d6 (L-Tartrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.

    Biology: Employed in studies involving histamine receptors and their antagonists.

    Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and pruritus.

    Industry: Utilized in the development of new antihistamine drugs and formulations

Mechanism of Action

The mechanism of action of Alimemazine hemitartrate-d6 (L-Tartrate) involves its antagonistic effects on histamine receptors. By competing with histamine for binding at these receptors, it reduces the symptoms caused by histamine, such as itching and allergic reactions. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alimemazine hemitartrate-d6 (L-Tartrate) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. Its primary use as an antipruritic and antihistamine agent also distinguishes it from other phenothiazine derivatives that are primarily used as antipsychotics .

Properties

Molecular Formula

C22H28N2O6S

Molecular Weight

454.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i2D3,3D3;

InChI Key

ZEEPCWVFSHMOPI-DDFMCFHUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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